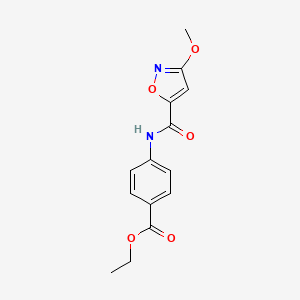![molecular formula C15H9ClF3N3O B6506483 N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide CAS No. 1428379-02-5](/img/structure/B6506483.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide” is a chemical compound with the CAS Number: 1467311-54-1 . It has a molecular weight of 223.58 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H5ClF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a versatile compound that has been used in a variety of scientific research applications. It has been used in biochemical and physiological experiments to study the effects of AChE inhibitors on the nervous system. It has also been used in lab experiments to study the effects of different drugs and compounds on cell cultures. In addition, this compound has been used in animal studies to investigate the effects of AChE inhibitors on behavior and cognition.
作用機序
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide is a potent inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that plays a role in various cognitive processes, such as memory and learning. When this compound binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in increased levels of acetylcholine in the brain. This can lead to improved cognitive performance and better memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still under investigation. However, it is known that this compound can affect the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, serotonin, and norepinephrine. It is also thought to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule, so it can easily be synthesized and stored. It is also relatively inexpensive and can be used in a variety of experiments. However, it is important to note that this compound is a potent inhibitor of AChE, so it is important to use it with caution.
将来の方向性
The potential applications of N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide are still being explored. Some of the future directions for research include:
1. Investigating the effects of this compound on other enzymes and proteins involved in cognitive processes.
2. Studying the effects of this compound on the expression of genes involved in memory and learning.
3. Examining the effects of this compound on the development and progression of neurological diseases.
4. Investigating the potential of this compound as a therapeutic agent for the treatment of cognitive disorders.
5. Exploring the potential of this compound as an anti-inflammatory and antioxidant agent.
6. Evaluating the safety and efficacy of this compound for use in humans.
7. Examining the effects of this compound on the metabolism of other drugs and compounds.
8. Investigating the potential of this compound as a diagnostic tool for the detection of neurological diseases.
合成法
N-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-5-carboxamide can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-chloro-2-trifluoromethylphenol with 1H-1,3-benzodiazole-5-carboxylic acid in the presence of a base. This reaction is typically performed in a solvent such as dimethylformamide or dimethylsulfoxide. The reaction is usually carried out at temperatures between 50 and 80°C.
Safety and Hazards
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-9-2-4-11(10(6-9)15(17,18)19)22-14(23)8-1-3-12-13(5-8)21-7-20-12/h1-7H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSTYGCADPFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506408.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B6506411.png)

![2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6506423.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[6-(thiomorpholin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6506430.png)
![methyl 2-(2-{[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6506433.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506440.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(piperidin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B6506448.png)
![N-[(2-chlorophenyl)methyl]-2-[7-(methoxymethyl)-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B6506449.png)
![N-(3-chloro-4-methylphenyl)-2-[4-methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6506452.png)
![5-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6506464.png)
![4-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methanesulfonylphenyl)butanamide](/img/structure/B6506470.png)
![5-(furan-2-yl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6506485.png)
![2-(4-chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide](/img/structure/B6506491.png)